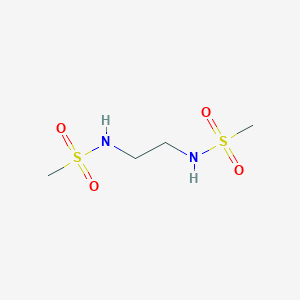

N,N'-(Ethane-1,2-diyl)dimethanesulfonamide

Description

Properties

CAS No. |

89990-52-3 |

|---|---|

Molecular Formula |

C4H12N2O4S2 |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

N-[2-(methanesulfonamido)ethyl]methanesulfonamide |

InChI |

InChI=1S/C4H12N2O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

UKMPBSSSHAABOE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCNS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(Ethane-1,2-diyl)dimethanesulfonamide can be synthesized through a solvothermal reaction. One method involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)dimethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)dimethanesulfonamide has several applications in scientific research:

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. N,N'-(Ethane-1,2-diyl)dibenzenesulfonamide

- Structure : Features two benzenesulfonamide groups linked by an ethane-1,2-diyl spacer.

- Key Properties :

- Comparison :

- The target compound replaces benzene rings with methyl groups, likely enhancing solubility in polar solvents but reducing π-π stacking interactions.

- Biological activity may differ due to reduced steric hindrance and altered electronic effects.

2.2. Cationic Gemini Surfactants with Ester Spacers (e.g., CGSES12–CGSES16)

- Structure : Gemini surfactants with ethane-1,2-diyl spacers, quaternary ammonium heads, and fatty acyl chains .

- Key Properties :

- Comparison :

- The target compound lacks surfactant properties but shares a flexible ethane-diyl spacer. The absence of charged groups limits its use in corrosion inhibition.

2.3. N,N′-{[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl)}bis(4-methylbenzenesulfonamide)

- Structure : Incorporates ether linkages in the spacer and p-toluenesulfonamide groups .

- Key Properties :

- Comparison :

- Ether linkages in the spacer increase hydrophilicity and conformational flexibility compared to the target compound’s simpler ethane-diyl backbone.

2.4. N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate ([TMBSED][Oms]₂)

2.5. N,N'-(Ethane-1,2-diyl)bis(4-methoxybenzenesulfonamide) and Derivatives

- Structure : Methoxy- or methyl-substituted benzenesulfonamides .

- Key Properties :

- Comparison :

- The target compound’s aliphatic sulfonamide groups may exhibit distinct electrochemical properties due to the absence of aromatic conjugation.

Research Findings and Implications

- Structural Flexibility : Ethane-diyl spacers enable conformational adaptability, critical for applications like crystal packing (e.g., hydrogen bonding in dibenzenesulfonamide ) or surfactant adsorption .

- Substituent Effects : Aromatic sulfonamides exhibit enhanced biological activity but lower solubility than aliphatic analogs. Methanesulfonamide derivatives may prioritize solubility and metal chelation .

- Synthetic Routes : Condensation reactions with sulfonyl chlorides (e.g., methanesulfonyl chloride) are common for ethane-diyl-linked sulfonamides .

Biological Activity

N,N'-(Ethane-1,2-diyl)dimethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound features two methanesulfonamide groups linked by an ethane-1,2-diyl backbone. This unique structure contributes to its solubility and reactivity, enhancing its potential as a pharmaceutical agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which is attributed to its ability to interfere with bacterial metabolic pathways by inhibiting specific enzymes.

The antimicrobial action of this compound is primarily due to:

- Enzyme Inhibition : It targets bacterial enzymes involved in metabolism, thereby disrupting essential biological processes.

- Hydrogen Bonding : The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity and stability .

Anticancer Properties

In addition to its antimicrobial effects, there is emerging research into the anticancer properties of this compound. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth.

Case Studies

- Leukemia Treatment : A study indicated that disulfonamide compounds could inhibit DNA repair mechanisms in cancer cells, potentially leading to increased effectiveness in treating various cancers such as leukemia .

- In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in cancer cell lines by disrupting metabolic functions critical for cell survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N'-(Propane-1,3-diyl)dimethanesulfonamide | Propane backbone instead of ethane | Variations in steric hindrance and solubility |

| N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) | Similar backbone with N-methylformamide | Different functional groups affecting reactivity |

| N,N'-(Ethane-1,2-diyl)bis(benzamides) | Contains benzamide groups | Distinct aromatic properties influencing activity |

Q & A

Q. What are the common synthetic routes for N,N'-(Ethane-1,2-diyl)dimethanesulfonamide, and how is its purity validated?

The synthesis typically involves the reaction of ethane-1,2-diamine with methanesulfonyl chloride under controlled alkaline conditions. Purification is achieved via recrystallization from polar solvents like ethanol or methanol. Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with ≥99% purity criteria . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.2115 Å, b = 16.6905 Å, c = 17.8750 Å, and β = 93.187°. Data collection uses MoKα radiation (λ = 0.71073 Å), and refinement is performed via SHELXL-97, accounting for thermal displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How does this compound function as a chelating agent for transition metal ions like Ni²⁺?

The sulfonamide groups act as bidentate ligands, coordinating with metal ions through the sulfonyl oxygen and amine nitrogen atoms. In electrochemical sensing, the compound forms stable complexes with Ni²⁺, detectable via cyclic voltammetry (CV) or differential pulse voltammetry (DPV) at trace concentrations (detection limit ~0.1 nM). The binding affinity is influenced by pH and solvent polarity .

Q. What computational methodologies predict the stability constants (logK) of metal complexes with this ligand?

Quantitative Structure-Property Relationship (QSPR) models and deep learning algorithms are employed. Solov'ev et al. (2012) used descriptors like ligand denticity, metal ion charge density, and solvent dielectric constant to predict logK for Mn²⁺, Fe²⁺, and UO₂²⁺ complexes. Recent deep learning models integrate molecular graph convolutions and experimental data to achieve ±0.3 logK accuracy .

Q. How is this compound integrated into ion-conductive polymers, and what structural factors enhance performance?

In polymers like poly[N,N’-(ethane-1,2-diyl)-1,4,5,8-naphthalenetetracarboxyimide] (PNDIE), the sulfonamide groups facilitate ion transport via hydrogen bonding. Porous polymer architectures (e.g., PSHATN) exhibit 10× higher ionic conductivity (10⁻³ S/cm) than non-porous analogs due to electrolyte absorption and conformational flexibility. Electrochemical swelling studies in Mg²⁺ electrolytes validate these effects .

Q. How are discrepancies in crystallographic data resolved during refinement?

Discrepancies in bond lengths or angles are addressed by:

- Re-examining data collection parameters (e.g., temperature, radiation source).

- Applying twin refinement in SHELXL for twinned crystals.

- Validating hydrogen positions via Fourier difference maps.

- Cross-verifying with spectroscopic data (e.g., IR, NMR) .

Methodological Tables

Table 1. Key crystallographic parameters for this compound .

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1552.4 ų |

| Z (molecules/unit cell) | 4 |

| Density (calc.) | 1.456 g/cm³ |

| R-factor | <0.05 |

Table 2. Electrochemical performance of sulfonamide-based polymers .

| Polymer | Ionic Conductivity (S/cm) | Electrolyte |

|---|---|---|

| PSHATN | 1.2 × 10⁻³ | Mg²⁺ |

| PNDIE | 3.5 × 10⁻⁴ | Mg²⁺ |

| PAQS | 8.7 × 10⁻⁵ | Mg²⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.